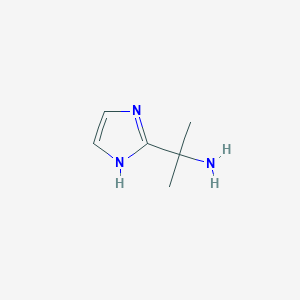

2-(1H-imidazol-2-yl)propan-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H11N3 |

|---|---|

Molecular Weight |

125.17 g/mol |

IUPAC Name |

2-(1H-imidazol-2-yl)propan-2-amine |

InChI |

InChI=1S/C6H11N3/c1-6(2,7)5-8-3-4-9-5/h3-4H,7H2,1-2H3,(H,8,9) |

InChI Key |

BDBSRCUXKGLKOH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1=NC=CN1)N |

Origin of Product |

United States |

Contextualization Within Imidazole Chemistry

The imidazole (B134444) ring is a five-membered aromatic heterocycle containing two nitrogen atoms. wikipedia.org This fundamental structure is found in many biologically important molecules, including the amino acid histidine and the neurotransmitter histamine (B1213489). mdpi.com The unique properties of the imidazole ring, such as its ability to act as both a proton donor and acceptor and its capacity to coordinate with metal ions, make it a "privileged structure" in medicinal chemistry. wikipedia.orgmdpi.com

2-(1H-imidazol-2-yl)propan-2-amine belongs to the broader class of imidazole-containing compounds. Its structure, featuring a propan-2-amine group attached to the second position of the imidazole ring, allows for a variety of chemical reactions. These include acylation to form amides, alkylation to produce more complex amines, and condensation reactions with aldehydes or ketones. evitachem.com The synthesis of this compound can be achieved through methods such as the reaction of an imidazole derivative with an appropriate alkylating agent like propan-2-bromide under basic conditions. evitachem.com

Significance in Contemporary Chemical Sciences

The presence of both the imidazole (B134444) moiety and an amine functional group makes 2-(1H-imidazol-2-yl)propan-2-amine a versatile building block in the synthesis of more complex molecules. evitachem.com Its potential applications span several scientific fields. In pharmaceutical development, it serves as a lead compound for designing new drugs. evitachem.com For instance, derivatives of imidazole are being explored for their potential in treating a range of conditions.

In the realm of materials science, the amine functionality of this compound opens up possibilities for its use in creating novel polymers through polymerization reactions. evitachem.com Furthermore, in biochemical research, this compound and its derivatives are utilized in studies investigating enzyme mechanisms and receptor interactions, owing to the imidazole ring's ability to interact with biological targets. evitachem.com

Research Landscape and Key Areas of Investigation

Established Synthetic Pathways and Precursors

Established methods for synthesizing the imidazole core and attaching the necessary side chains often rely on well-known organic reactions. These pathways provide a foundational understanding of the construction of such molecules.

Condensation Reactions for Imidazole Ring Formation

The formation of the imidazole ring is a critical step in the synthesis of this compound. Condensation reactions are a cornerstone of imidazole synthesis, with the Debus synthesis, first reported in 1858, being a classic example. wikipedia.orgpharmaguideline.com This method involves the reaction of a dicarbonyl compound (glyoxal), an aldehyde (formaldehyde), and ammonia (B1221849) to form the imidazole ring. wikipedia.orgpharmaguideline.com While historically significant, this method's yields can be relatively low. wikipedia.org

A more general and widely used approach is the Radziszewski synthesis, which is a multicomponent reaction involving a 1,2-dicarbonyl compound, an aldehyde, and ammonia or a primary amine. wikipedia.org This method allows for the synthesis of C-substituted imidazoles. wikipedia.org For instance, reacting benzil, benzaldehyde, and ammonia in glacial acetic acid can produce 2,4,5-triphenylimidazole. wikipedia.org

The Wallach synthesis provides another route, starting from N,N'-disubstituted oxamides which are treated with phosphorus oxychloride and then reduced to form chloroimidazoles. pharmaguideline.com The Marckwald synthesis utilizes α-aminoketones or α-aminoaldehydes which react with cyanates, isothiocyanates, or thiocyanates to form imidazolin-2-thiones, which can then be dehydrogenated to imidazoles. pharmaguideline.com

The Van Leusen imidazole synthesis is a versatile method that employs tosylmethyl isocyanide (TosMIC) and an aldimine, which can be generated in situ in a three-component reaction. wikipedia.org

Amination Strategies for Propanamine Moiety Introduction

Once the imidazole ring is formed, or concurrently with its formation, the propan-2-amine group must be introduced at the 2-position. Direct amination of an appropriately substituted imidazole precursor is a key strategy. This can be conceptualized through the reaction of a 2-substituted imidazole bearing a leaving group with an amine or by converting a functional group at the 2-position into an amine.

While direct synthesis of this compound is not extensively detailed in the provided results, analogous transformations provide insight. For example, the synthesis of 2-aminoimidazoles often involves condensation reactions, nucleophilic substitutions, and coupling reactions. researchgate.net

Alkylation Reactions in Imidazole Synthesis

Alkylation is a fundamental reaction in imidazole chemistry, primarily for N-substitution, but also relevant for C-substitution. N-alkylation of the imidazole ring is a common reaction, and the regioselectivity can be controlled. nih.gov The reaction of imidazole with an alkyl halide in the presence of a base is a standard method for N-alkylation. google.comyoutube.com For instance, using potassium hydroxide (B78521) as a base in a non-reactive aromatic solvent at temperatures between 75°C and 115°C can lead to high yields of 1-alkylimidazoles. google.com

While direct C-alkylation at the 2-position of the imidazole ring is less common than N-alkylation, functionalization at this position can be achieved through various means. One approach involves the synthesis of the imidazole ring with the desired substituent already in place, as seen in the Radziszewski synthesis where the aldehyde component determines the substituent at the 2-position. wikipedia.org

Novel Synthetic Route Development

Modern synthetic chemistry focuses on developing more efficient, selective, and environmentally benign methods. This includes the use of catalysts and the development of metal-free reaction pathways.

Catalyst-Mediated Synthesis Protocols

Catalysts play a crucial role in modern organic synthesis by enabling reactions under milder conditions and with higher efficiency. Both metal-based and organocatalysts have been employed in the synthesis of imidazole derivatives.

Metal-Based Catalysts:

A variety of metal catalysts have been shown to be effective in imidazole synthesis. For example, a sulphonated Fe₃O₄@PVA superparamagnetic nano-catalyst has been used for the synthesis of trisubstituted-NH-imidazoles from the condensation of benzil, an aldehyde, and ammonium (B1175870) acetate (B1210297). rsc.org This catalyst acts as a Brønsted acid and can be recycled multiple times. rsc.org Other examples include the use of CuFe₂O₄ nanoparticles and SO₄²⁻/Y₂O₃ for the synthesis of tetrasubstituted imidazoles. nih.gov Palladium nanoaggregates on an alumina (B75360) matrix have been developed for the dehydrogenative condensation of ureas and 1,2-diols to produce imidazolones. acs.org

Organocatalysts:

Organocatalysts provide a metal-free alternative for imidazole synthesis. For example, an aqueous solution of 1,4-diazabicyclo[2.2.2]octane (DABCO)-based ionic liquid has been used to catalyze the synthesis of tri- and tetra-substituted imidazoles with excellent yields under sonication. rsc.org

Metal-Free Synthetic Approaches

The development of metal-free synthetic methods is a significant area of research due to the potential toxicity and cost of metal catalysts. These approaches often rely on the use of common reagents and environmentally friendly conditions.

One notable metal-free method for the synthesis of tetrasubstituted imidazoles involves the reaction of arylmethylamines and 1,2-dicarbonyls or benzoin, catalyzed by a catalytic amount of acetic acid under aerobic conditions. nih.govsemanticscholar.org This one-pot method proceeds through the functionalization of the N-α-C(sp³)–H bond of the arylmethylamine. nih.gov

Another strategy involves the use of iodine as a catalyst in the presence of potassium carbonate for the reaction of aldehydes and ethylenediamine (B42938) to form 2-imidazolines, which can then be oxidized to imidazoles. organic-chemistry.org Furthermore, catalyst-free condensation of 2-(1H-benzo[d]imidazol-2-yl)acetonitrile with ethyl 2,4-dioxo-4-arylbutanoates in the presence of piperidine (B6355638) as a base has been reported for the synthesis of benzo wikipedia.orgwikipedia.orgimidazo[1,2-a]pyridine derivatives. nih.gov

The following table summarizes some of the catalysts and conditions used in the synthesis of imidazole derivatives.

| Catalyst/Reagent | Reactants | Product | Key Features |

| Sulphonated Fe₃O₄@PVA nano-catalyst | Benzil, aldehyde, ammonium acetate | Trisubstituted-NH-imidazole | Recyclable Brønsted acid catalyst. rsc.org |

| Aqueous DABCO-based ionic liquid | Aldehyde, 1,2-diketone, amine donor | Tri- and tetra-substituted imidazoles | Metal-free, sonication-assisted, excellent yields. rsc.org |

| Acetic Acid | Arylmethylamines, 1,2-dicarbonyls/benzoin | Tetrasubstituted imidazoles | Metal-free, one-pot, aerobic conditions. nih.govsemanticscholar.org |

| Iodine/Potassium Carbonate | Aldehydes, ethylenediamine | 2-Imidazolines | Metal-free, leads to imidazole precursor. organic-chemistry.org |

| Piperidine | 2-(1H-benzo[d]imidazol-2-yl)acetonitrile, ethyl 2,4-dioxo-4-arylbutanoates | Benzo wikipedia.orgwikipedia.orgimidazo[1,2-a]pyridine derivatives | Catalyst-free condensation. nih.gov |

| Palladium nanoaggregates on alumina | N,N'-disubstituted ureas, 1,2-diols | Imidazolones | Heterogeneous catalyst, dehydrogenative condensation. acs.org |

Microwave-Assisted Synthesis in Imidazole Chemistry

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to significant reductions in reaction times, increased yields, and enhanced purity of products compared to conventional heating methods. nuvisan.com This technology leverages the ability of polar molecules to absorb microwave energy directly, leading to rapid and uniform heating of the reaction mixture. news-medical.net In the realm of imidazole chemistry, these methods have proven ideal for overcoming challenges such as the poor solubility of reactants and high melting points that can limit traditional synthetic routes. nuvisan.com

The application of microwave irradiation has been successfully demonstrated in various strategies for imidazole ring construction. For instance, a modified Debus synthesis, a classic method for creating C-substituted imidazoles, utilizes microwave energy to condense benzil, benzaldehyde, and ammonia in glacial acetic acid to form 2,4,5-triphenylimidazole. Other notable microwave-assisted syntheses include the reaction of alkyl nitriles with ethylenediamine in the presence of carbon disulfide to yield 2-substituted 2-imidazolines, with high yields and drastically reduced reaction times. cleanroomtechnology.com

Researchers have optimized microwave-assisted protocols to maximize efficiency. In one study, the synthesis of imidazole derivatives was optimized using a 2-factorial design, identifying a microwave power of 720 watts and a reaction time of 5.7 minutes as ideal for the initial cyclization step. news-medical.net Another approach employed Cr2O3 nanoparticles as a reusable catalyst in a microwave-assisted reaction of aromatic aldehydes, benzil, and ammonium acetate in water, highlighting the synergy between microwave technology and nanocatalysis for environmentally friendly protocols.

A variety of complex imidazole-containing structures have been assembled using these techniques. A sequential, one-pot, two-step multicomponent reaction under microwave irradiation has been developed to produce novel imidazo[1,2-a]pyrimidine-containing imidazole derivatives in moderate to good yields (46%-80%). nih.gov This method benefits from ethyl alcohol as a green solvent and the efficiency of a one-pot process. nih.gov

| Reactants | Catalyst/Conditions | Microwave Power | Time | Product Type | Yield | Reference |

|---|---|---|---|---|---|---|

| Nitrile, Ethylenediamine, CS2 | Carbon Disulphide (solvent) | 100 W | 30-150 s | 2-substituted 2-imidazolines | 70-80% | labmanager.com |

| Dione, Ammonium Acetate, Aldehyde | None (Optimization Study) | 720 W | 7 min | Substituted Imidazoles | Maximized Yield | news-medical.net |

| Aromatic Aldehydes, Benzil, Ammonium Acetate | Cr2O3 Nanoparticles, Water | Not Specified | Short | Polysubstituted Imidazoles | Excellent | |

| Imidazo[1,2-a]pyrimidine-2-carbaldehyde, Benzil, Primary Amines, Ammonium Acetate | p-toluenesulfonic acid, Ethanol (B145695) | 100-200 W | ~60-80 min | Imidazo[1,2-a]pyrimidine-imidazole derivatives | 46-80% | nih.gov |

| 2-amino-6-methylpyrimidin-4(1H)-one, α-bromoacetophenones | DMF (Solvent) | Not Specified (160 °C) | 30 min | 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones | High Yield | nuvisan.com |

Principles of Green Chemistry in Synthesis Optimization

Green chemistry is the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The optimization of synthetic routes for compounds like this compound is increasingly guided by its 12 core principles. These principles advocate for waste prevention, maximizing atom economy, using less hazardous chemical syntheses, designing safer chemicals, and employing safer solvents and reaction conditions.

Several of these principles are directly applicable to modern imidazole synthesis:

Waste Prevention : It is better to prevent waste than to treat or clean it up after it has been created. One-pot multicomponent reactions, which combine multiple reactants in a single step, are a prime example of this principle in action, as they reduce the need for intermediate purification steps and minimize solvent waste. nih.govdrugdiscoverytrends.com

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. pharmaguideline.com Catalytic reactions are preferred over stoichiometric ones because catalysts are effective in small amounts and can facilitate a single reaction many times, leading to less waste. pharmaguideline.com

Use of Safer Solvents and Auxiliaries : The use of auxiliary substances like solvents should be made unnecessary wherever possible. pharmaguideline.com When solvents are needed, greener alternatives like water or ethanol are favored over hazardous organic solvents. nih.govijprajournal.com An eco-friendly aqueous approach has been reported for the synthesis of imidazole-based pyrimidine (B1678525) hybrids. ijprajournal.com

Design for Energy Efficiency : Energy requirements for chemical processes should be minimized. pharmaguideline.com Microwave-assisted synthesis, which provides rapid and direct heating, is often more energy-efficient than conventional refluxing over long periods. news-medical.net Reactions that can be run at ambient temperature and pressure are also preferred. pharmaguideline.com

Use of Catalysts : Catalytic reagents are superior to stoichiometric reagents. pharmaguideline.com The use of reusable nanocatalysts, such as Cr2O3 or CoFe2O4, in imidazole synthesis exemplifies this principle, offering high efficiency and the ability to be recycled. mdpi.com

The synergy between these principles is evident in methods that combine microwave irradiation with the use of water as a solvent and a recyclable catalyst, creating a highly efficient and environmentally benign synthetic protocol.

Stereoselective Synthesis Methodologies

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Therefore, the development of stereoselective methods to synthesize specific enantiomers or diastereomers of this compound and its analogs is of paramount importance.

Chiral Precursor Utilization

One of the most direct strategies for obtaining a chiral product is to begin with a starting material that already possesses the desired stereochemistry. This "chiral pool" synthesis involves using commercially available chiral building blocks and designing a synthetic route that does not affect the existing chiral centers.

For the synthesis of chiral imidazole derivatives, this can involve the reaction of a suitable imidazole precursor with chiral molecules. For example, chiral esters of α-amino acids or chiral 3-amino-1,2-propandiols have been successfully reacted with dinitroimidazoles to create chiral imidazole derivatives that can serve as precursors for N-alkyl purines. nih.gov This approach effectively transfers the chirality of the starting material to the final imidazole-containing product. Similarly, the synthesis of imidazolidin-2-ones sometimes employs chiral diamines as starting materials to establish the stereochemistry of the final product. ukri.org

Enantioselective Catalysis

Enantioselective catalysis is a powerful strategy for creating chiral molecules from prochiral starting materials. This approach uses a small amount of a chiral catalyst to generate a large amount of a single enantiomer of the product. These catalysts can be small organic molecules, metal complexes with chiral ligands, or enzymes (biocatalysts).

In the context of imidazole synthesis, a cation-directed catalytic enantioselective desymmetrization method has been developed to produce axially chiral imidazoles with high enantiomeric excess (ee), often exceeding 90%. Current time information in Meløy, NO. This process is operationally simple and scalable to the gram level. Current time information in Meløy, NO.

Biocatalysis offers a particularly green and highly selective alternative. nih.gov Engineered enzymes, such as transaminases, amine dehydrogenases, and oxidases, are used to synthesize chiral amines with high efficiency and stereoselectivity under mild, aqueous conditions. nih.govyork.ac.uk

Transaminases (ATAs) catalyze the transfer of an amine group from a donor molecule to a prochiral ketone, creating a chiral amine. nih.gov

Amine Dehydrogenases (AmDHs) catalyze the reductive amination of a ketone to a chiral amine using ammonia as the amine source. nih.gov

Oxidases can be used in deracemization processes, where they selectively oxidize one enantiomer of a racemic amine, allowing for the isolation of the other. nih.gov

These enzymatic methods are increasingly applied in the pharmaceutical industry for the large-scale production of enantiomerically pure amines, overcoming the limitations of traditional chemical routes which often require harsh conditions and produce significant waste. nih.govyork.ac.uk

Industrial Production Methods and Scale-Up Considerations

Translating a synthetic route from a laboratory bench to industrial-scale production is a complex process that involves more than simply increasing the quantities of reagents. drugdiscoverytrends.compharmafeatures.com The scale-up of the synthesis for this compound or analogous active pharmaceutical ingredients (APIs) requires rigorous process development to ensure the method is safe, cost-effective, reproducible, and compliant with regulatory standards. news-medical.netpharmafeatures.com

Key technical challenges that must be addressed during scale-up include:

Heat and Mass Transfer : Reactions that are easily controlled in small flasks can become dangerous at an industrial scale. pharmafeatures.com Exothermic reactions, in particular, require robust cooling systems in large reactors to prevent thermal runaways. news-medical.net Inefficient mixing can lead to temperature gradients and localized hotspots, resulting in the formation of impurities and inconsistent product quality. pharmafeatures.com

Process Chemistry Re-optimization : A synthetic route optimized for the lab may be unsuitable for large-scale production due to the cost of reagents, reaction kinetics, or the generation of byproducts. pharmafeatures.com Process chemists must often redesign the synthesis, selecting different solvents or catalysts that are more amenable to the industrial environment. news-medical.net Issues like foaming, changes in viscosity, or unexpected precipitation of materials must be observed and managed. news-medical.netlabmanager.com

Impurity Profile : Impurities that are negligible at the lab scale can be amplified during scale-up, potentially compromising the safety and efficacy of the final drug product. pharmafeatures.com Each step must be carefully controlled to minimize the formation of impurities, which often requires developing robust purification methods suitable for large quantities. drugdiscoverytrends.com

Purification : At an industrial scale, purification techniques must be efficient and scalable. While chromatography is common in the lab, techniques like large-scale preparative High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are employed for purifying kilograms of material, including the separation of enantiomers. nuvisan.com Crystallization is also a critical method for purification and isolation at scale.

Equipment and Technology : The transition to industrial production may involve moving from batch processing to continuous flow manufacturing. Continuous flow reactors can offer better control over reaction parameters, improved safety, and higher throughput, especially for challenging reactions like stereoselective synthesis. ukri.org The choice between using bulk containers versus pre-sterilized, ready-to-use (RTU) components for starting materials can also significantly impact cost, cleanroom space, and validation requirements. cleanroomtechnology.com

Safety and Regulatory Compliance: The scale-up process is governed by strict safety and regulatory protocols. A Process Hazards Analysis (PHA) is conducted to evaluate material compatibility, vessel pressure ratings, control systems, and other potential risks. labmanager.com All processes must comply with regulations such as the US Toxic Substances Control Act (TSCA) and adhere to the facility's environmental permits. labmanager.com Extensive documentation, including a Chemistry Manufacturing and Controls (CMC) plan and detailed batch records, is required by regulatory agencies like the FDA to ensure that the process consistently produces a safe and effective product of high quality. nih.gov

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to modern chemistry, offering a window into the electronic structure and energy of molecules. These calculations can predict a wide array of properties, from molecular geometries to spectroscopic characteristics.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. It is particularly effective for studying organic molecules. DFT methods, such as the widely used B3LYP functional, are frequently employed to determine the electronic properties of molecules. For instance, studies on related imidazole (B134444) derivatives have utilized DFT to investigate their stability and reactivity. These calculations can provide information on quantities like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding a molecule's reactivity.

Hartree-Fock (HF) Methods

The Hartree-Fock (HF) method is another foundational ab initio quantum chemistry method. While generally less accurate than modern DFT methods for many applications due to its neglect of electron correlation, it remains a valuable tool, particularly as a starting point for more advanced calculations. In studies of similar compounds, HF calculations have been used alongside DFT to model molecular structures and predict vibrational spectra. A comparative analysis between HF and DFT results often provides a more comprehensive understanding of the molecule's properties.

Molecular Structure and Conformation Analysis

Understanding the three-dimensional arrangement of atoms in a molecule is critical for predicting its physical and chemical behavior.

Optimized Geometries and Structural Parameters

Computational methods can determine the most stable three-dimensional structure of a molecule, known as its optimized geometry. This involves finding the arrangement of atoms that corresponds to the lowest energy state. The process yields precise data on bond lengths, bond angles, and dihedral angles. For example, in studies of other imidazole compounds, DFT calculations with basis sets like 6-31G(d,p) have been used to predict these structural parameters, which can then be compared with experimental data if available.

Vibrational Analysis and Spectroscopic Property Prediction

Once the optimized geometry is obtained, a vibrational analysis can be performed. This calculation predicts the frequencies and intensities of the molecule's vibrational modes, which correspond to the peaks observed in infrared (IR) and Raman spectra. These theoretical spectra are invaluable for interpreting experimental spectroscopic data. For related molecules, computational studies have successfully assigned the observed vibrational bands to specific molecular motions.

Electronic Structure Characterization and Reactivity Prediction

The arrangement of electrons in a molecule dictates its reactivity. Computational chemistry offers powerful tools to characterize this electronic structure. By analyzing properties derived from the electronic wavefunction, such as the molecular electrostatic potential (MEP) and frontier molecular orbitals (HOMO and LUMO), chemists can predict where a molecule is most likely to undergo a chemical reaction. For example, the MEP map can identify electron-rich and electron-poor regions, indicating sites for electrophilic and nucleophilic attack, respectively. The energy gap between the HOMO and LUMO is a key indicator of a molecule's kinetic stability.

Reaction Pathway Energetics and Transition State Analysis

Understanding the energetics of potential reaction pathways is fundamental to predicting the chemical behavior of 2-(1H-imidazol-2-yl)propan-2-amine. Computational methods can be used to map the potential energy surface for various reactions, identifying transition states and calculating activation energies.

For imidazole and its derivatives, reactions with radicals such as hydroxyl (•OH) are of significant interest. Studies on imidazole show that •OH addition to the carbon atoms of the ring is generally more favorable than hydrogen abstraction, as indicated by lower free energy barriers. Transition state analysis for such reactions would reveal the geometry of the molecule at the peak of the reaction energy profile, providing a deeper understanding of the reaction mechanism at a molecular level.

Solvation Effects on Electronic and Vibrational Properties

The properties of a molecule can be significantly influenced by its solvent environment. Solvation models, such as the Polarizable Continuum Model (PCM), can be incorporated into computational calculations to simulate the effects of a solvent on the electronic and vibrational properties of this compound.

For imidazole-containing compounds, moving from a gas phase to a polar solvent like water or acetonitrile (B52724) typically leads to changes in the HOMO-LUMO energy gap. researchgate.net Generally, polar solvents can stabilize the molecule, which may slightly alter the energies of the frontier orbitals. These solvation effects would also be reflected in the vibrational spectra (IR and Raman), where characteristic peak shifts for functional groups like N-H and C-N would be observed due to interactions with solvent molecules. researchgate.net

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the characterization of 2-(1H-imidazol-2-yl)propan-2-amine, offering a window into its precise atomic arrangement.

¹H NMR and ¹³C NMR Chemical Shift Analysis

While specific experimental spectra for this compound are not widely published, a detailed analysis can be predicted based on its constituent parts: the imidazole (B134444) ring and the 2-aminopropane group.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the imidazole ring, the amine group, and the methyl groups.

Imidazole Protons: The two CH protons on the imidazole ring (at positions 4 and 5) would likely appear as singlets or a set of coupled doublets, typically in the aromatic region (around 7.0-8.0 ppm). The NH proton of the imidazole ring would present as a broad singlet, with its chemical shift being highly dependent on the solvent and concentration.

Amine Protons: The -NH₂ protons of the primary amine would also give rise to a broad singlet.

Methyl Protons: The two methyl groups attached to the tertiary carbon are chemically equivalent and would therefore produce a single, sharp singlet further upfield, integrating to six protons.

¹³C NMR: The carbon NMR spectrum provides information on each unique carbon environment.

Imidazole Carbons: Three distinct signals are expected for the imidazole ring. The carbon at position 2, situated between the two nitrogen atoms, would be the most downfield. The carbons at positions 4 and 5 would appear at slightly higher fields. The phenomenon of tautomerism in the imidazole ring can sometimes lead to the broadening or even disappearance of carbon signals in solution-phase NMR. sigmaaldrich.com

Propan-2-amine Carbons: Two signals would correspond to the aminopropane moiety: one for the quaternary carbon attached to the imidazole ring and the amine group, and another for the two equivalent methyl carbons.

Predicted Chemical Shift Data

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |

| Imidazole C2 | - | Downfield (e.g., ~140-150) | - |

| Imidazole C4/C5 | ~7.0 - 8.0 | ~115-130 | s or d |

| Imidazole NH | Broad, variable | - | s (broad) |

| Quaternary C | - | ~50-60 | - |

| Methyl C | - | ~25-30 | - |

| Methyl H | ~1.5 - 2.0 | - | s |

| Amine NH₂ | Broad, variable | - | s (broad) |

Note: These are predicted values based on analogous structures. Actual experimental values may vary.

Two-Dimensional (2D) NMR Techniques for Structural Elucidation

To unambiguously assign the proton and carbon signals and confirm the connectivity of the molecule, a suite of 2D NMR experiments is indispensable.

COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other. For this molecule, it would primarily confirm the coupling (if any) between the imidazole ring protons. Current time information in Bangalore, IN.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are separated by two or three bonds. It would be crucial for establishing the connection between the propan-2-amine moiety and the imidazole ring, for instance, by showing a correlation from the methyl protons to the imidazole C2 carbon. Current time information in Bangalore, IN.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, which helps in determining the three-dimensional conformation of the molecule. Current time information in Bangalore, IN.

Diffusion-Ordered Spectroscopy (DOSY) NMR for Solution-Phase Analysis

DOSY is a valuable NMR technique that separates the signals of different species in a solution based on their diffusion coefficients, which are related to their size and shape. For a pure sample of this compound, a DOSY experiment would show all proton signals aligned at the same diffusion coefficient, confirming the presence of a single molecular entity in solution. This technique is particularly useful for analyzing the purity of the sample and studying potential aggregation or interactions with other molecules in solution.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides complementary information to NMR by probing the vibrational modes of the molecule's functional groups.

Vibrational Mode Assignment and Functional Group Identification

The IR and Raman spectra of this compound would be characterized by absorption bands corresponding to its key functional groups.

N-H Stretching: Both the imidazole and amine N-H groups would exhibit stretching vibrations in the region of 3300-3500 cm⁻¹. Primary amines typically show two bands in this region (symmetric and asymmetric stretches), which may appear as a broad absorption due to hydrogen bonding.

C-H Stretching: Aromatic C-H stretching from the imidazole ring would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups would be observed just below 3000 cm⁻¹.

C=N and C=C Stretching: The stretching vibrations of the imidazole ring's double bonds would be found in the 1400-1600 cm⁻¹ region.

N-H Bending: The bending vibration of the amine group typically appears around 1580-1650 cm⁻¹.

C-N Stretching: The stretching vibration for the C-N bond of the amine is expected in the 1020-1250 cm⁻¹ range.

Key Vibrational Modes and Expected Wavenumbers

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch | Imidazole & Amine | 3300 - 3500 (broad) |

| Aromatic C-H Stretch | Imidazole Ring | > 3000 |

| Aliphatic C-H Stretch | Methyl Groups | < 3000 |

| C=N / C=C Stretch | Imidazole Ring | 1400 - 1600 |

| N-H Bend | Amine | 1580 - 1650 |

| C-N Stretch | Amine | 1020 - 1250 |

Hydrogen Bonding Network Analysis

The presence of both hydrogen bond donors (N-H groups on the imidazole and amine) and acceptors (the pyridine-like nitrogen of the imidazole ring) allows this compound to form extensive intermolecular hydrogen bonding networks. These interactions significantly influence the physical properties of the compound. In IR spectroscopy, hydrogen bonding is most evident in the broadening and shifting of the N-H stretching bands to lower frequencies. The specific patterns and shifts in these bands can provide insight into the strength and nature of the hydrogen bonding present in the solid state or in concentrated solutions. Raman spectroscopy can also be a powerful tool for studying these networks, as changes in the vibrational modes of the imidazole ring can indicate its participation in hydrogen bonding.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation

Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of this compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z), which allows for the determination of the elemental formula of a compound. For this compound (C₆H₁₁N₃), the exact mass can be calculated with high precision. HRMS analysis is critical for distinguishing between compounds with the same nominal mass but different elemental compositions. nih.gov The monoisotopic mass for the protonated molecule [M+H]⁺ is a key identifier in HRMS analysis. uni.lu

| Property | Value |

| Molecular Formula | C₆H₁₁N₃ |

| Monoisotopic Mass | 125.0953 Da |

| Predicted [M+H]⁺ m/z | 126.10258 |

| Predicted [M+Na]⁺ m/z | 148.08452 |

| Predicted [M+K]⁺ m/z | 164.05846 |

| Predicted data based on PubChem database entries for the compound. uni.lu |

In mass spectrometry, after ionization, the molecular ion of this compound undergoes fragmentation, breaking into smaller, charged fragments. The resulting pattern is a unique fingerprint that helps to elucidate the molecule's structure. The fragmentation of amines is often dominated by alpha-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orgmiamioh.edu For this compound, this would involve the cleavage of the bond between the tertiary carbon and the imidazole ring or the loss of a methyl group.

Common fragmentation pathways for amines and imidazole-containing structures include:

Alpha-Cleavage: The bond between the isopropyl group and the imidazole ring can break, leading to characteristic fragments. The loss of the largest group attached to the α-carbon is often preferred. miamioh.edu

Loss of a Methyl Radical (•CH₃): Cleavage of a C-C bond can result in the loss of a methyl group from the isopropyl moiety, leading to a fragment ion with a mass 15 units less than the molecular ion.

Ring Fragmentation: The imidazole ring itself can fragment, although aromatic systems are generally stable. libretexts.org

| Parent Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Plausible Fragmentation Pathway |

| 125 ([M]⁺) | 110 | •CH₃ | Loss of a methyl radical from the isopropyl group. |

| 125 ([M]⁺) | 83 | C₃H₆ | Cleavage of the bond between the isopropyl group and the imidazole ring. |

| 125 ([M]⁺) | 57 | C₃H₄N₂ | Loss of the imidazole ring fragment. |

| This table represents a theoretical fragmentation pattern based on established chemical principles. libretexts.orgmiamioh.edu |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The imidazole ring in this compound contains π electrons and non-bonding (n) electrons on the nitrogen atoms, which are the primary chromophores. The absorption of UV or visible light excites these electrons to higher energy orbitals.

The UV-Vis spectrum of imidazole derivatives typically displays two main absorption bands. researchgate.net

π → π* Transitions: These transitions involve the excitation of electrons from π bonding orbitals to π* antibonding orbitals. For imidazole-based compounds, these often appear as strong absorption bands in the range of 220-250 nm. researchgate.net

n → π* Transitions: These involve the excitation of non-bonding electrons (from the nitrogen atoms) to π* antibonding orbitals. These transitions are generally weaker and can be observed at longer wavelengths, sometimes in the 270-300 nm range. researchgate.netmdpi.com

The specific wavelengths and intensities of these absorptions can be influenced by the solvent and the substituents attached to the imidazole ring.

| Transition Type | Typical Wavelength Range (nm) | Description |

| π → π | 220 - 250 | Involves the imidazole ring's aromatic system. |

| n → π | 270 - 300 | Involves non-bonding electrons on the nitrogen atoms. |

| Data derived from studies on related imidazole compounds. researchgate.netmdpi.com |

X-ray Crystallography for Solid-State Structure Determination

For instance, the crystal structure of a similar compound, 2-(1H-imidazol-2-yl)-2,3-dihydro-1H-perimidine, was solved in a monoclinic P2₁/c space group. mdpi.com Such an analysis reveals detailed information about:

Bond Lengths and Angles: Precise measurements of the distances between atoms and the angles between bonds, confirming the covalent structure.

Conformation: The spatial arrangement of the different parts of the molecule.

Intermolecular Interactions: How individual molecules pack together in the crystal lattice, including hydrogen bonding involving the imidazole and amine protons. mdpi.com

| Structural Parameter | Description | Significance |

| Crystal System | The geometric framework of the crystal lattice (e.g., monoclinic, orthorhombic). | Defines the symmetry and unit cell parameters. mdpi.com |

| Space Group | The set of symmetry operations for the unit cell. | Describes the arrangement of molecules within the crystal. mdpi.com |

| Bond Lengths (Å) | The equilibrium distance between the nuclei of two bonded atoms. | Confirms the connectivity and bond order. |

| Bond Angles (°) | The angle formed between three connected atoms. | Defines the local geometry of the molecule. |

| Hydrogen Bonds | Electrostatic attraction between a hydrogen atom and an electronegative atom (N, O). | Governs the intermolecular packing and physical properties. scispace.com |

| This table illustrates the type of data obtained from an X-ray crystallography experiment. |

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for separating this compound from reaction byproducts and starting materials, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of compounds in a mixture. mdpi.com For a polar compound like this compound, a reversed-phase HPLC method is typically employed.

A standard HPLC method for this compound would likely involve:

Stationary Phase: A non-polar C18 (octadecylsilyl) column. mdpi.com

Mobile Phase: A polar, aqueous-organic mixture, such as acetonitrile (B52724) and water, often with an acidic modifier like phosphoric acid or formic acid to ensure the amine is protonated and yields sharp peaks. mdpi.com

Detection: A Diode-Array Detector (DAD) or a UV detector set to a wavelength where the imidazole chromophore absorbs, such as around 230 nm.

The retention time of the compound under specific conditions is a key identifier, while the peak area is proportional to its concentration. The absence of significant impurity peaks in the chromatogram confirms the high purity of the sample. mdpi.com

| HPLC Parameter | Typical Condition | Purpose |

| Column | Reversed-Phase C18, 5 µm particle size | Separation based on hydrophobicity. |

| Mobile Phase | Acetonitrile : Water (e.g., 50:50 v/v) with 0.1% Phosphoric Acid | Elution of the compound from the column. mdpi.com |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation. |

| Detection | UV at ~230 nm | Monitors the compound as it elutes. |

| Injection Volume | 10 µL | Introduction of the sample into the system. |

| This table outlines a representative HPLC method for purity analysis. |

In-depth Analysis of Gas Chromatography for this compound Remains Elusive in Scientific Literature

A comprehensive search for detailed research findings and specific data tables on the gas chromatography (GC) analysis of the chemical compound this compound has yielded no specific experimental methods or results for this particular molecule. While the scientific literature contains information on the GC analysis of related imidazole and polar amine compounds, dedicated studies outlining the precise conditions and outcomes for this compound are not publicly available in the searched scientific databases.

The analysis of polar compounds containing amine and imidazole functional groups, such as this compound, often presents challenges in gas chromatography. These challenges typically stem from the high polarity and reactivity of the molecules. bre.commdpi.comresearchgate.net Such characteristics can lead to poor peak shapes (tailing), low response, and potential decomposition on the GC column, making accurate quantification difficult. researchgate.net

To overcome these issues, a common strategy employed in the analysis of similar compounds is chemical derivatization. mdpi.comresearchgate.netgdut.edu.cnresearchgate.netyoutube.com This process modifies the functional groups of the analyte to make it more volatile and thermally stable, thus improving its chromatographic behavior. For amines and imidazoles, derivatization agents like alkyl chloroformates or silylating agents are frequently used to create less polar derivatives suitable for GC analysis. researchgate.netgdut.edu.cnyoutube.comnih.gov

For instance, research on other imidazole derivatives has utilized Gas Chromatography-Mass Spectrometry (GC-MS) for identification and quantification. gdut.edu.cnresearchgate.netnih.govnih.gov These methods often require a derivatization step. One study on various imidazole-like compounds employed isobutyl chloroformate for derivatization prior to GC-MS analysis. gdut.edu.cn The choice of GC column is also critical, with polar columns sometimes being used, although issues with water matrices can still arise. bre.commdpi.com

While these general methodologies provide a framework for how one might approach the GC analysis of this compound, the absence of specific studies means that no detailed research findings or established data tables for retention times, column specifications, and detector parameters can be provided at this time. The development of a robust GC method for this compound would require dedicated experimental work to optimize sample preparation, derivatization, and the instrumental conditions.

Coordination Chemistry of 2 1h Imidazol 2 Yl Propan 2 Amine

Ligand Design Principles Incorporating Imidazole (B134444) and Amine Moieties

The design of ligands for coordination chemistry is a foundational aspect of creating metal complexes with specific properties and functions. The inclusion of both imidazole and amine moieties within a single molecule, such as in 2-(1H-imidazol-2-yl)propan-2-amine, is a strategic choice rooted in several key principles. nih.gov

The imidazole ring is a particularly versatile coordinating group. nih.gov It contains two nitrogen atoms: the pyrrole-type nitrogen (N-1), which is typically protonated and acts as a hydrogen bond donor, and the pyridine-type nitrogen (N-3), which has a lone pair of electrons in an sp² hybrid orbital and is a potent metal binding site. nih.govwikipedia.org This makes imidazole an excellent σ-donor ligand. wikipedia.org The acidity of the N-1 proton (pKa of imidazolium (B1220033) is ~7) means that the ligand can also act as an anionic ligand (imidazolate) under basic conditions, further diversifying its coordination chemistry. wikipedia.org

The amine group, a classic Lewis base, provides another strong coordination site through its nitrogen lone pair. In this compound, the primary amine is attached to a tertiary carbon, creating significant steric bulk around the nitrogen atom. This steric hindrance can influence the geometry of the resulting metal complex, potentially enforcing lower coordination numbers or creating specific pockets around the metal center.

The combination of these two functional groups on a flexible propan-2-yl backbone allows the molecule to act as a bidentate ligand, forming a stable five-membered chelate ring with a metal ion. The principles guiding the design of such ligands include:

Chelate Effect: The formation of a five-membered ring upon bidentate coordination to a metal center is entropically favored, leading to more stable complexes compared to those formed with analogous monodentate ligands.

Tuning Electronic Properties: The imidazole ring can participate in π-systems, influencing the electronic properties of the metal center. The amine group is a pure σ-donor. The balance between these affects the ligand field strength.

Steric Control: The bulky gem-dimethyl groups on the carbon adjacent to the amine donor can be used to control the stereochemistry and reactivity of the metal complex. wikipedia.org This steric hindrance can prevent the formation of higher-coordinate species and stabilize specific geometries. nih.gov

Biomimicry: The imidazole moiety is a fundamental component of the amino acid histidine, which plays a crucial role in the active sites of many metalloenzymes. wikipedia.org Ligands incorporating imidazole are often designed to model the coordination environment of these biological systems.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent is crucial to ensure solubility of both the ligand and the metal salt and to facilitate the crystallization of the final product.

Transition Metal Complexation Studies

Transition metal complexes involving imidazole derivatives are of immense interest. Studies on related 2-substituted imidazole and benzimidazole (B57391) ligands demonstrate their robust coordinating ability with a wide range of transition metals, including copper(II), nickel(II), cobalt(II), and zinc(II). daneshyari.comuomphysics.net For instance, the reaction of 2-substituted benzimidazole ligands with copper(II) chloride or nickel(II) chloride in ethanol (B145695) often yields complexes of the type M(L)₂Cl₂.

The synthesis of complexes with this compound would follow similar routes. A typical synthesis might involve:

Dissolving the ligand in a solvent like ethanol or methanol.

Adding a solution of the transition metal salt (e.g., CuCl₂, Ni(NO₃)₂, Co(OAc)₂) dropwise to the ligand solution.

The reaction mixture is often stirred at room temperature or gently heated to promote complex formation.

The resulting complex may precipitate out of the solution directly or be isolated by slow evaporation of the solvent.

Characterization of these new complexes relies on a suite of analytical techniques, including single-crystal X-ray diffraction, elemental analysis, and various spectroscopic methods to confirm the structure and composition. uomphysics.net

Coordination Modes and Denticity of the Ligand

The compound this compound possesses two potential donor sites: the pyridine-type nitrogen of the imidazole ring (N3) and the nitrogen of the primary amine group. This allows for several possible coordination modes.

Monodentate: The ligand could coordinate to a metal center through only the imidazole nitrogen, which is often the more accessible and electronically favorable donor site. In this case, the amine group would remain uncoordinated, possibly due to steric hindrance or the electronic preferences of the metal ion.

Bidentate: The ligand can act as a bidentate N,N'-donor, chelating to a metal ion through both the imidazole and amine nitrogens. This forms a stable five-membered chelate ring, which is a common and highly favorable coordination mode for ligands with this type of structure. Studies on similar 2-(1H-imidazol-2-yl)heteroaryl ligands show they can act as bidentate donors. researchgate.net

Bridging: In polynuclear complexes, the ligand could potentially bridge two metal centers, with the imidazole and amine groups coordinating to different metals.

The actual coordination mode and denticity depend on several factors, including the nature of the metal ion, the reaction stoichiometry, the presence of competing ligands (anions from the metal salt), and the steric constraints of the ligand itself.

| Coordination Mode | Donating Atoms | Description |

| Monodentate | Imidazole N3 | Coordination occurs solely through the sp² nitrogen of the imidazole ring. |

| Bidentate (Chelating) | Imidazole N3, Amine N | The ligand forms a five-membered ring by coordinating through both nitrogen atoms to the same metal center. |

| Bridging | Imidazole N3, Amine N | The ligand links two different metal centers. |

Stoichiometry and Geometry of Metal-Ligand Complexes

The stoichiometry of the resulting complexes, which describes the ratio of metal ions to ligands, can vary. Research on analogous systems shows that both 1:1 and 1:2 metal-to-ligand stoichiometries are common. daneshyari.comuomphysics.net For example, with cobalt(II) and nickel(II), 1:2 complexes are often formed, whereas copper(II) sometimes favors 1:1 stoichiometry. daneshyari.comuomphysics.net

The geometry of the metal-ligand complex is dictated by the coordination number of the metal ion and the electronic configuration (d-electron count), as well as the steric and electronic properties of the ligand.

Tetrahedral Geometry: For a 1:2 complex with a metal ion like Ni(II) (d⁸), if the ligands act as monodentate donors and two other ligands (e.g., chloride ions) are present, a tetrahedral geometry of the type [Ni(L)₂Cl₂] can be expected.

Square Planar Geometry: Metal ions like Cu(II) (d⁹) or Ni(II) (d⁸) can form square planar complexes. For a 1:2 complex, this could result in a trans-[M(L)₂X₂] geometry. The d⁸ configuration of Ni(II) often favors square-planar geometry. nih.gov

Octahedral Geometry: With bidentate coordination, a 1:2 complex could lead to a distorted octahedral geometry, [M(L)₂(X)₂], where X are monodentate ligands occupying the remaining two sites. A 1:3 complex, [M(L)₃]ⁿ⁺, would also be octahedral.

Square Pyramidal Geometry: This geometry is also possible, particularly for copper(II) complexes. researchgate.net For instance, a 1:1 complex could adopt a square pyramidal geometry with the ligand and other solvent molecules or anions occupying the coordination sphere. nih.gov

| Metal Ion Example | Stoichiometry (M:L) | Potential Geometry | Reference Example |

| Ni(II) | 1:2 | Tetrahedral, Square Planar, Octahedral | nih.gov |

| Cu(II) | 1:1, 1:2 | Square Planar, Square Pyramidal | daneshyari.comuomphysics.netresearchgate.net |

| Co(II) | 1:2 | Octahedral | daneshyari.comuomphysics.net |

| Zn(II) | 1:2 | Square Pyramidal | nih.gov |

Electronic and Magnetic Properties of Coordination Compounds

The electronic properties of coordination compounds derived from this compound are determined by the interaction between the metal d-orbitals and the ligand orbitals. These interactions dictate the color, redox potentials, and magnetic behavior of the complexes.

Transition metal complexes with unpaired electrons are paramagnetic and are attracted to a magnetic field, while those with no unpaired electrons are diamagnetic and are weakly repelled by it. libretexts.org The number of unpaired electrons can be predicted using ligand field theory and depends on whether the complex is high-spin or low-spin.

For example, a d⁷ metal ion like Co(II) in an octahedral field could have three unpaired electrons (high-spin) or one unpaired electron (low-spin). The ligand field strength of this compound, which is expected to be intermediate, will determine the spin state.

In some cases, magnetic coupling can occur between metal centers in polynuclear complexes. For instance, a dinuclear copper(II) complex bridged by ligands showed ferromagnetic interaction, where the individual magnetic moments of the copper ions align parallel to each other. researchgate.net The magnetic properties of a new complex are typically measured using techniques like SQUID (Superconducting Quantum Interference Device) magnetometry over a range of temperatures.

Spectroscopic Investigations of Metal-Ligand Interactions

Spectroscopy is a powerful tool for probing the formation and structure of metal complexes. researchgate.net

Infrared (IR) Spectroscopy: Coordination of the ligand to a metal ion causes changes in the vibrational frequencies of the functional groups. The stretching frequency of the C=N bond in the imidazole ring is expected to shift upon coordination to a metal center. Similarly, the N-H stretching and bending vibrations of the amine group will be altered. For example, in related systems, the coordination of an oxygen donor atom was indicated by a significant broadening of the O-H stretching band. uomphysics.net

UV-Visible (UV-Vis) Spectroscopy: The electronic transitions within the complex give rise to absorption bands in the UV-Vis region. Ligand-based π→π* and n→π* transitions are typically observed in the UV region. mdpi.com The coordination of a metal ion can cause a shift in these bands (a chromotropic effect). researchgate.net More importantly, d-d transitions, which are characteristic of the metal ion and its coordination environment, appear in the visible region and are responsible for the color of most transition metal complexes. mdpi.com The position and intensity of these bands provide information about the geometry and ligand field strength. ucj.org.ua

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for characterizing diamagnetic complexes. The chemical shifts of the protons and carbons in the ligand change upon coordination. For instance, the proton on the imidazole N-H group displays a characteristic chemical shift that can confirm the integrity of the ligand framework in the complex. Changes in the shifts of the protons near the coordinating nitrogen atoms provide direct evidence of metal-ligand bond formation. researchgate.net

The following table summarizes expected spectroscopic changes upon complexation:

| Spectroscopic Technique | Observed Change | Interpretation |

| Infrared (IR) | Shift in C=N and N-H stretching frequencies. | Evidence of coordination through imidazole and/or amine nitrogen atoms. |

| UV-Visible (UV-Vis) | Shift in ligand-based transitions; appearance of new bands in the visible region. | Confirmation of metal-ligand interaction; provides information on d-d transitions and coordination geometry. |

| Nuclear Magnetic Resonance (NMR) | Changes in chemical shifts of protons and carbons near donor atoms. | Confirms coordination sites in diamagnetic complexes. |

Applications in Organic Synthesis and Materials Science

Role as a Key Organic Building Block and Scaffold

The structural features of 2-(1H-imidazol-2-yl)propan-2-amine make it a valuable starting material and scaffold in the synthesis of more complex molecular architectures. evitachem.comnih.gov The presence of both a primary amine and an imidazole (B134444) ring allows for a variety of chemical transformations, enabling the construction of diverse molecular frameworks. evitachem.com

Precursor for Diverse Heterocyclic Systems

The imidazole ring is a fundamental component of many heterocyclic systems. This compound can serve as a precursor for the synthesis of various substituted imidazoles and other fused heterocyclic systems. For instance, the primary amine can undergo reactions such as acylation, alkylation, and condensation with aldehydes or ketones to form amides, more complex amines, and imines, respectively. evitachem.com These reactions pave the way for the creation of a wide array of imidazole derivatives with tailored electronic and steric properties.

Furthermore, the imidazole nucleus itself can participate in reactions to form more complex heterocyclic structures. For example, derivatives of 2-(1H-imidazol-1-yl) compounds have been used to synthesize novel benzimidazole (B57391) derivatives, which have shown significant biological activity. researchgate.net The strategic modification of the imidazole and amine functionalities allows for the systematic construction of libraries of heterocyclic compounds for various applications.

Construction of Complex Organic Molecules

The bifunctional nature of this compound makes it an ideal building block for the assembly of complex organic molecules. The amine group provides a nucleophilic center for chain extension and the formation of larger scaffolds, while the imidazole ring can act as a ligand or a directing group in subsequent transformations. This dual reactivity is crucial for the efficient synthesis of intricate molecular targets.

For example, substituted imidazoles are key intermediates in the synthesis of pharmaceutically active compounds. nih.gov The ability to introduce the 2-(propan-2-amine) substituent onto the imidazole ring provides a handle for further molecular elaboration, leading to the development of new therapeutic agents.

Catalytic Applications of this compound Derivatives

The imidazole moiety is a well-established component in various catalytic systems. Derivatives of this compound can be envisioned to play significant roles in both organocatalysis and as ligands in metal-catalyzed reactions.

Organocatalysis

While specific examples of this compound derivatives in organocatalysis are not extensively documented, the structural motif is present in known organocatalysts. For instance, chiral 2'-aminouridine (B12940546) derivatives have been synthesized and investigated as organocatalysts for Diels-Alder reactions. nih.gov The presence of an amino group attached to a heterocyclic ring is a key feature in these catalysts. It is plausible that chiral derivatives of this compound could be developed to function as effective organocatalysts for a range of asymmetric transformations. The imidazole ring can act as a hydrogen bond donor or acceptor, while the chiral amine can induce stereoselectivity.

Ligands in Metal-Catalyzed Reactions

The imidazole ring and the amino group in this compound and its derivatives are excellent coordinating sites for metal ions. This makes them attractive candidates for use as ligands in a variety of metal-catalyzed reactions. Chiral imidazolium (B1220033) derivatives, for example, have been successfully employed as ligands in asymmetric catalysis, such as palladium-catalyzed cross-coupling reactions.

The steric bulk provided by the gem-dimethyl groups on the propan-2-amine moiety can influence the coordination geometry around the metal center, potentially leading to enhanced selectivity in catalytic processes. The electronic properties of the imidazole ring can also be tuned by introducing substituents, further modifying the catalytic activity of the resulting metal complexes.

Table 1: Potential Metal-Catalyzed Reactions Utilizing this compound Derivatives as Ligands

| Catalytic Reaction | Metal Center | Potential Role of Ligand |

| Cross-Coupling Reactions | Palladium, Nickel, Copper | Enhance catalyst stability and selectivity. |

| Hydrogenation | Rhodium, Ruthenium, Iridium | Induce enantioselectivity in asymmetric hydrogenation. |

| Oxidation Reactions | Manganese, Iron, Copper | Modulate the reactivity and selectivity of the metal catalyst. |

Supramolecular Assembly and Host-Guest Chemistry

The principles of supramolecular chemistry, which involve non-covalent interactions, are central to the design of functional materials and drug delivery systems. researchgate.net The imidazole ring, with its ability to participate in hydrogen bonding and π-π stacking interactions, is a valuable component in the construction of supramolecular assemblies. rsc.org

Derivatives of this compound can be designed to self-assemble into well-defined architectures through these non-covalent forces. The amino group can be functionalized with recognition motifs to direct the assembly process. Furthermore, these molecules can act as guests in host-guest complexes. For example, macrocyclic hosts like cyclodextrins and calixarenes can encapsulate imidazole-containing guests, leading to changes in their physical and chemical properties, such as increased solubility and stability. nih.govnih.gov This has significant implications for drug delivery and the development of responsive materials.

The design of specific host-guest systems involving this compound derivatives could lead to the creation of novel sensors, smart materials, and controlled-release formulations.

Self-Assembly Strategies

The molecular structure of this compound is inherently designed for self-assembly, a process where molecules spontaneously organize into ordered structures through non-covalent interactions. The primary drivers for the self-assembly of this compound are the hydrogen-bonding capabilities of the imidazole ring and the primary amine group.

The imidazole moiety contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the lone pair on the other nitrogen atom). This dual functionality can lead to the formation of robust and directional hydrogen-bonded networks. In the solid state, unsubstituted imidazoles are known to form linear "tape" or "chain" motifs through strong N-H···N hydrogen bonds. researchgate.net It is highly probable that this compound would exhibit similar behavior, forming one-dimensional supramolecular polymers.

Theoretical studies on imidazole-containing molecules have shown that the formation of multiple non-covalent interactions can lead to cooperative effects, where the strength of one interaction enhances another. nih.gov In the case of this compound, the interplay between N-H···N bonds from the imidazole and N-H···N or N-H···O (if solvent or other functional groups are present) bonds from the amine group could lead to highly stable and well-defined supramolecular structures. While specific experimental data on the self-assembly of this exact compound is not widely available, the foundational principles of supramolecular chemistry strongly support its potential as a versatile building block.

| Interaction Type | Donor Group | Acceptor Group | Expected Role in Self-Assembly |

| Imidazole-Imidazole | Imidazole N-H | Imidazole N | Formation of primary 1D chains or tapes. |

| Imidazole-Amine | Imidazole N-H | Amine N | Inter-chain linking, network formation. |

| Amine-Imidazole | Amine N-H | Imidazole N | Inter-chain linking, network formation. |

| Amine-Amine | Amine N-H | Amine N | Secondary linking, network stabilization. |

Non-Covalent Interactions in Molecular Recognition

Molecular recognition is the specific interaction between two or more molecules through non-covalent forces. The functional groups of this compound make it an excellent candidate for use in host-guest chemistry and the design of molecular sensors.

The imidazole ring is a particularly versatile component in molecular recognition. It can participate in a variety of interactions:

Hydrogen Bonding: As mentioned, it can act as both a hydrogen bond donor and acceptor. This allows it to bind to a wide range of guest molecules that have complementary functionalities, such as carboxylic acids, amides, or other heterocycles. nih.govnih.gov

π-π Stacking: The aromatic imidazole ring can engage in π-π stacking interactions with other aromatic systems, contributing to the stability of a host-guest complex.

Coordination Chemistry: The nitrogen atoms of the imidazole ring can coordinate to metal ions, enabling the construction of metal-organic frameworks (MOFs) or metallo-supramolecular assemblies. nih.gov This allows for the creation of porous materials with tailored cavities for selective guest binding.

The primary amine group also contributes significantly to molecular recognition. It is a strong hydrogen bond donor and can also be protonated to form an ammonium (B1175870) cation. This allows for strong electrostatic interactions with anionic guest species. The combination of the neutral imidazole ring and the potentially charged amine group could lead to the recognition of zwitterionic guests, such as amino acids. Quantum chemical studies have highlighted the unique ability of the imidazole ring to effectively redistribute electron density in non-covalently bound systems, which can be leveraged to control the selectivity of chemical reactions. nih.gov

| Interaction | Functional Group | Potential Guest Molecule/Ion | Application |

| Hydrogen Bonding | Imidazole N-H, Amine N-H | Carboxylates, Phosphates, Amides | Anion sensing, Biomolecule recognition |

| Hydrogen Bonding | Imidazole N | Alcohols, Amine N-H | Recognition of neutral molecules, Amino acid binding |

| π-π Stacking | Imidazole Ring | Aromatic compounds | Sensing of aromatic pollutants |

| Metal Coordination | Imidazole N | Transition metal ions | Catalysis, Gas storage in MOFs |

| Ion-Dipole/Ionic | Protonated Amine | Anions (e.g., Cl-, Br-) | Anion transport, Sensing |

Structure Activity Relationship Sar Studies in Chemical Research

Design and Synthesis of Analogs for SAR Investigations

To investigate the SAR of 2-(1H-imidazol-2-yl)propan-2-amine, a series of analogs would be strategically designed and synthesized. This process typically involves modifying specific parts of the molecule, known as pharmacophores, which are the essential features for its activity. For this compound, key modifications would likely target the imidazole (B134444) ring, the propane (B168953) backbone, and the amine group.

The synthesis of such analogs often involves multi-step reaction sequences. For instance, the core imidazole structure can be built from various precursors, and different substituents can be introduced at several positions. The synthesis of related imidazole-containing compounds, such as N-(1H-benzo[d]imidazol-2-yl)-2-(4-arylpiperazin-1-yl)acetamides, has been achieved by reacting 2-aminobenzimidazole (B67599) with 2-chloroacetyl chloride, followed by reaction with substituted piperazines. elsevierpure.com This highlights a general synthetic strategy that could be adapted for creating analogs of this compound.

Table 1: Potential Analog Designs for SAR Studies of this compound

| Modification Site | Type of Modification | Rationale |

| Imidazole Ring | Substitution on the ring (e.g., at N-1, C-4, or C-5 positions) | To explore the influence of electronic and steric effects on activity. |

| Propane Backbone | Varying the length of the alkyl chain; introducing branching | To assess the impact of size and flexibility on binding and reactivity. |

| Amine Group | Conversion to secondary or tertiary amines; replacement with other functional groups (e.g., amide, alcohol) | To determine the importance of the primary amine for interactions and its role in basicity. |

| Gem-dimethyl Group | Replacement with other alkyl groups or a cyclopropyl (B3062369) ring | To probe the steric requirements at this position. |

The synthesized analogs would then be subjected to biological or chemical assays to determine how these structural modifications have altered their activity, providing valuable data for the SAR.

Elucidation of Structural Features Influencing Chemical Reactivity

The chemical reactivity of this compound is largely dictated by the electronic properties of the imidazole ring and the basicity of the primary amine. The imidazole ring contains two nitrogen atoms, one of which is pyrrole-like and the other pyridine-like, contributing to its aromaticity and ability to act as both a hydrogen bond donor and acceptor.

Key structural features influencing reactivity include:

The Imidazole Moiety: The imidazole ring is a versatile functional group. Its aromatic nature provides stability, while the nitrogen atoms can participate in various chemical reactions, including coordination with metal ions and formation of hydrogen bonds.

The Primary Amine: The amino group is a primary determinant of the compound's basicity and nucleophilicity. Its ability to be protonated at physiological pH can be crucial for interactions with biological targets.

The Gem-dimethyl Group: The two methyl groups on the carbon adjacent to the imidazole ring provide steric bulk, which can influence the molecule's conformation and how it approaches and interacts with other molecules. This steric hindrance can also affect the reactivity of the adjacent amine group.

Computational Approaches to SAR, including Molecular Docking for Interaction Prediction

Computational chemistry offers powerful tools to complement experimental SAR studies. Techniques like molecular docking can predict how a molecule like this compound and its analogs might bind to a specific protein target. This is particularly useful in drug discovery for predicting the binding affinity and orientation of a ligand within the active site of a receptor.

Molecular docking studies have been successfully applied to various imidazole-containing compounds to understand their interactions with biological targets. For instance, docking studies on 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives helped to rationalize their activity against Trypanosoma cruzi by predicting their binding to the enzyme CYP51. nih.gov Similarly, computational modeling and molecular docking have been used to study 1,5-diphenyl-2,4-disubstituted-1H-imidazole derivatives as potential antioxidants. researchgate.net

The general workflow for a molecular docking study of this compound would involve:

Preparation of the Ligand and Receptor: A 3D structure of the compound and the target protein are prepared. The protein structure is often obtained from a repository like the Protein Data Bank (PDB).

Docking Simulation: A docking program, such as AutoDock, is used to place the ligand into the binding site of the receptor in various possible conformations and orientations.

Scoring and Analysis: The program calculates a score for each pose, which estimates the binding affinity. The predicted binding modes are then analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions.

Table 2: Example of a Hypothetical Molecular Docking Result for an Imidazole Derivative

| Compound | Target Protein | Binding Energy (kcal/mol) | Key Predicted Interactions |

| Analog A | Kinase X | -8.5 | Hydrogen bond with Asp145; Pi-pi stacking with Phe80 |

| Analog B | Protease Y | -7.2 | Salt bridge with Glu210; Hydrophobic interactions with Leu50, Val65 |

| Analog C | Kinase X | -6.9 | Hydrogen bond with Asp145 |

These computational predictions can guide the design of new analogs with improved binding characteristics, thereby streamlining the drug discovery process and reducing the need for extensive and costly synthesis and testing of numerous compounds.

Future Research Directions and Unaddressed Challenges

Innovations in Environmentally Benign Synthetic Methodologies

The synthesis of imidazole (B134444) derivatives has traditionally relied on methods that often involve harsh reaction conditions and the use of hazardous solvents. mdpi.com The future of synthesizing 2-(1H-imidazol-2-yl)propan-2-amine and its analogues is intrinsically linked to the development of greener, more sustainable synthetic protocols.

Recent advancements in the synthesis of related imidazole compounds have showcased the potential of various green chemistry principles. researchgate.netwiserpub.com One promising area is the use of deep eutectic solvents (DESs) as alternative reaction media. mdpi.com These solvents, often composed of choline (B1196258) chloride and hydrogen bond donors like urea (B33335) or glycerol, are biodegradable, have low toxicity, and can be recycled, offering a significant environmental advantage over conventional volatile organic compounds (VOCs). mdpi.com For instance, the synthesis of 2-aminoimidazoles has been successfully achieved in high yields using a choline chloride-glycerol DES, reducing reaction times compared to traditional methods. mdpi.com

Furthermore, the application of energy-efficient techniques such as microwave and ultrasound irradiation is another key direction. researchgate.net These methods can accelerate reaction rates, often leading to higher yields and purities with reduced energy consumption. researchgate.net The use of heterogeneous catalysts, particularly magnetic nanoparticles, also presents an attractive option for the synthesis of imidazoles in aqueous media, allowing for easy catalyst recovery and reuse. researchgate.net

Future research should focus on adapting and optimizing these green methodologies for the specific synthesis of this compound. A key challenge will be to develop a one-pot synthesis that minimizes waste and purification steps, while maximizing atom economy.

Table 1: Comparison of Green Synthetic Methods for Imidazole Derivatives

| Method | Catalyst/Solvent | Advantages | Challenges for this compound |

| Deep Eutectic Solvents (DESs) | Choline chloride-glycerol/urea | Biodegradable, recyclable, low toxicity, shorter reaction times. mdpi.com | Optimization of DES composition and reaction conditions for specific substrate. |

| Microwave Irradiation | Solvent-free or green solvents | Rapid heating, increased reaction rates, higher yields. researchgate.net | Control of reaction selectivity and potential for side product formation. |

| Ultrasound Irradiation | Aqueous media | Enhanced mass transfer, shorter reaction times, milder conditions. researchgate.net | Scalability of the process for industrial applications. |

| Magnetic Nanoparticles | CoFe₂O₄@SiO₂@(‐CH₂)₃OWO₃H | Easy catalyst recovery, reusability, reaction in aqueous media. researchgate.net | Catalyst stability and prevention of leaching into the product. |

Development of Advanced Computational Models for Predictive Chemistry

Computational chemistry has emerged as an indispensable tool in modern drug discovery and materials science, offering the ability to predict molecular properties and guide experimental work. For this compound, the development of advanced computational models holds the key to unlocking its full potential.

Density Functional Theory (DFT) calculations can provide fundamental insights into the electronic structure, reactivity, and spectroscopic properties of the molecule. nih.govresearchgate.netmdpi.comnih.gov Such studies can help in understanding its behavior in different chemical environments and in designing derivatives with tailored properties. For example, DFT has been used to investigate the electronic structure of benzimidazole (B57391) derivatives to assess their potential as inhibitors for SARS-CoV-2 proteins. nih.gov